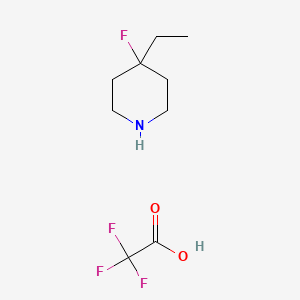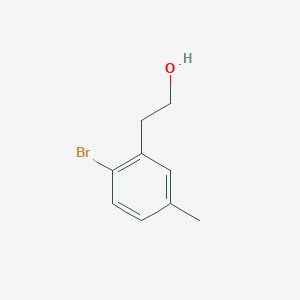
2-(2-Bromo-5-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)ethanol typically involves the bromination of 5-methylphenylethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-(2-Bromo-5-methylphenyl)acetone or 2-(2-Bromo-5-methylphenyl)acetaldehyde.
Reduction: 2-(2-Hydroxy-5-methylphenyl)ethanol.
Substitution: 2-(2-Amino-5-methylphenyl)ethanol or 2-(2-Thio-5-methylphenyl)ethanol.
Applications De Recherche Scientifique
2-(2-Bromo-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromoethanol
- 2-(2-Bromo-4-methylphenyl)ethanol
- 2-(2-Bromo-3-methylphenyl)ethanol
Uniqueness
2-(2-Bromo-5-methylphenyl)ethanol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
HXHFPLLPFMVPFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


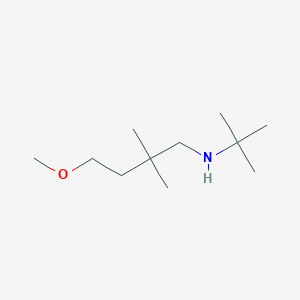
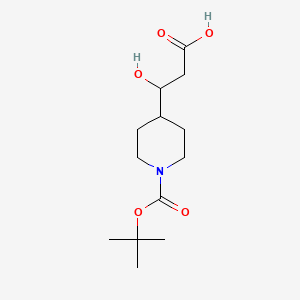
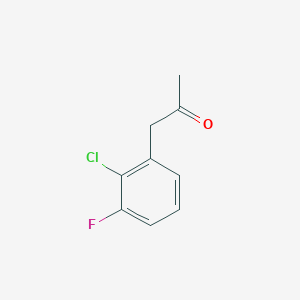
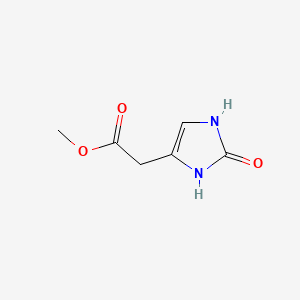
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
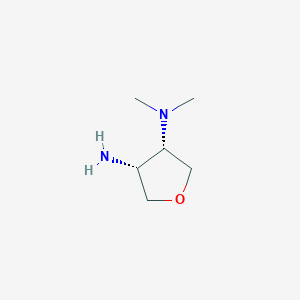
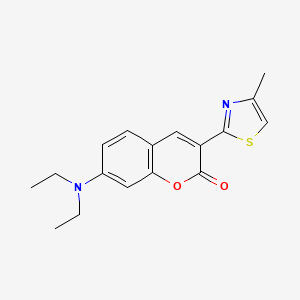
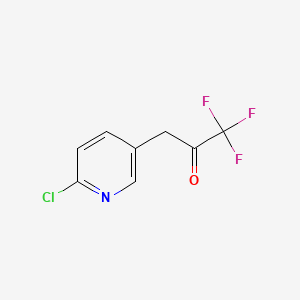
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
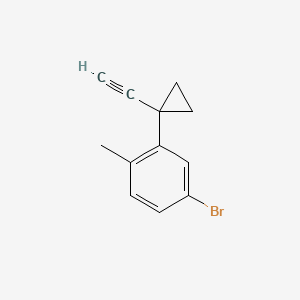

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
